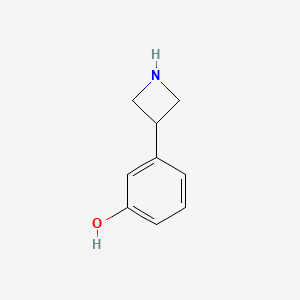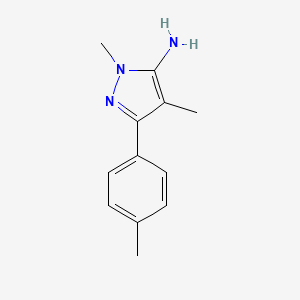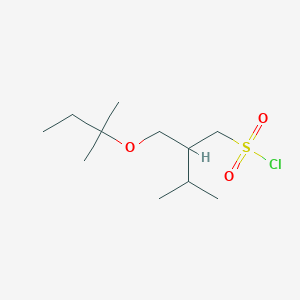
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound is notable for its complex structure, which includes a tert-pentyloxy group and a methyl-substituted butane backbone. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of the corresponding alcohol with chlorosulfonic acid or thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-2-((tert-pentyloxy)methyl)butanol
Reagent: Chlorosulfonic acid (HSO3Cl) or Thionyl chloride (SOCl2)
Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinates or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions (room temperature, basic or neutral pH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinates/Thiols: Formed by reduction.
科学研究应用
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an aliphatic chain.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group.
Uniqueness
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride is unique due to its complex structure, which includes a tert-pentyloxy group and a methyl-substituted butane backbone. This complexity can provide distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C11H23ClO3S |
|---|---|
分子量 |
270.82 g/mol |
IUPAC 名称 |
3-methyl-2-(2-methylbutan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-6-11(4,5)15-7-10(9(2)3)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |
InChI 键 |
RJHWHPLSWUHQEZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)OCC(CS(=O)(=O)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



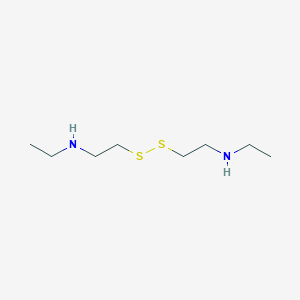
![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

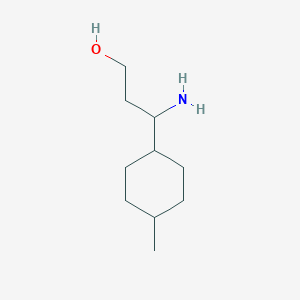
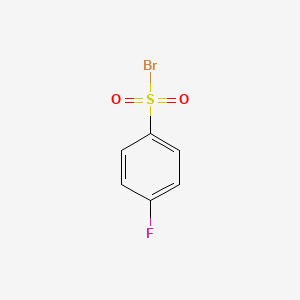
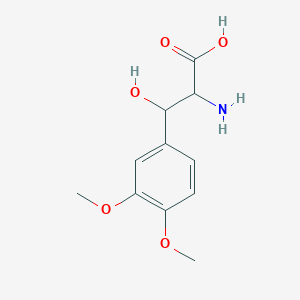
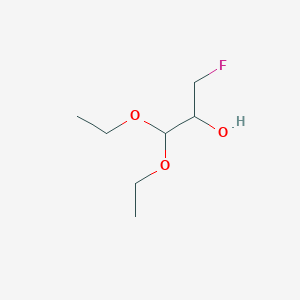
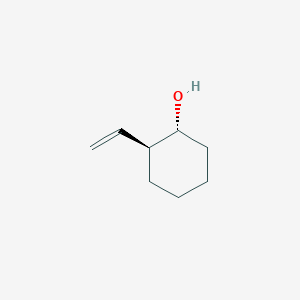
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
